4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C27H29N3O6 and a molecular weight of 491.54 g/mol . It is a white to almost white powder or crystalline solid that is heat-sensitive and should be stored at temperatures below 0°C . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, including the protection of hydroxyl groups, azidation, and benzylation. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.
Azidation: The protected glucopyranoside undergoes azidation to introduce the azido group at the 2-position.
Deprotection: The benzyl groups are removed to yield the final product.
Chemical Reactions Analysis
4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The methoxyphenyl group can undergo oxidation under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving carbohydrate chemistry and glycosylation processes.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar compounds to 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:
Benzyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside: This compound shares a similar structure but lacks the methoxyphenyl group.
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound has a phthalimido group instead of the azido group.
The uniqueness of this compound lies in its combination of the methoxyphenyl and azido groups, which confer specific reactivity and applications in research .
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3/t23-,24-,25-,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXYCGZXSYIMV-RFNQJFSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693738 |
Source
|
Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-25-5 |
Source
|
Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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